Methyl 3-(5-hydroxyindolyl)propanoate
Description
Methyl 3-(5-hydroxyindolyl)propanoate is an ester derivative featuring a propanoate backbone linked to a 5-hydroxyindole moiety. Indole derivatives are widely studied due to their prevalence in natural products and pharmaceuticals, particularly in neurotransmitter analogs and antimicrobial agents. This compound’s structure combines the aromatic indole system with an ester functional group, making it a versatile intermediate in organic synthesis and drug discovery.
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-(5-hydroxy-1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)5-2-9-6-8-7-10(14)3-4-11(8)13-9/h3-4,6-7,13-14H,2,5H2,1H3 |
InChI Key |
ANTMZEVDDJRZHP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(N1)C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-1H-indole-2-propanoate typically involves the installation of functional groups on the indole ring. One common method includes the reaction of indole with appropriate reagents to introduce the hydroxy and ester groups. For example, the reaction of indole with methyl bromoacetate in the presence of a base can yield the desired ester .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Nenitzescu indole synthesis and Fischer indole synthesis are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-1H-indole-2-propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-1H-indole-2-propanone.
Reduction: Formation of 5-hydroxy-1H-indole-2-propanol.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Methyl 5-hydroxy-1H-indole-2-propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-1H-indole-2-propanoate involves its interaction with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function .
Comparison with Similar Compounds
Table 1: Substituent Effects on Indole Derivatives
| Compound | Substituent | Boiling Point/Density* | Reactivity Profile |
|---|---|---|---|
| Methyl 3-(5-hydroxyindolyl)propanoate | -OH | Not reported | High polarity, H-bond donor |
| Methyl 3-(5-bromoindolyl)propanoate | -Br | Not reported | Electrophilic substitution |
| Methyl 3-(5-nitroindolyl)propanoate | -NO₂ | Not reported | Electron-deficient aromatic |
*Data unavailable in evidence; inferred from substituent chemistry.
Propanoate Esters with Different Heterocyclic Systems
The propanoate ester group is found in diverse heterocyclic systems, each conferring unique properties:
- Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate (CAS: 227958-72-7) replaces indole with a thiadiazole ring.
- Methyl 3-acetoxy-2-methylene-3-(2-quinolyl)propanoate () incorporates a quinoline system. Quinoline’s planar structure and basic nitrogen improve metal-chelating ability, which is absent in indole derivatives .
Table 2: Heterocyclic System Comparisons
| Compound | Heterocycle | Key Properties | Applications |
|---|---|---|---|
| This compound | Indole | Aromatic, H-bond donor | Pharma intermediates |
| Methyl 3-(5-amino-thiadiazolyl)propanoate | Thiadiazole | Electron-deficient, rigid | Antimicrobial research |
| Methyl 3-(2-quinolyl)propanoate | Quinoline | Planar, metal-chelating | Synthetic intermediates |
Functional Group Variations and Their Impact
- Ester vs. Nitrile : In 3-acetoxy-2-methylene-3-(2-pyridyl)propanenitrile (), the nitrile group increases electrophilicity, enabling nucleophilic additions, whereas the ester in the target compound offers hydrolytic lability for controlled release in prodrug designs .
- Thioether vs. Hydroxy: Methyl 3-(methylthio)propanoate () contains a sulfur atom, contributing to volatile aroma profiles in mead. The target compound’s hydroxy group lacks this volatility, suggesting divergent applications (pharmaceutical vs. flavor chemistry) .
Research Findings and Implications
- Synthetic Strategies: The target compound’s synthesis may parallel methods for Methyl 3-(4-aminophenyl)propanoate derivatives (), where condensation and reduction steps are employed. The indole’s hydroxy group, however, may necessitate protective strategies during synthesis .
- Safety Considerations: While safety data for this compound are unavailable, structurally related Methyl 3-(5-amino-thiadiazolyl)propanoate requires precautions against inhalation and skin contact (H303+H313+H333), suggesting similar handling protocols for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
